molecular formula C11H15NO B14023845 (R)-2-Methyl-2-phenylmorpholine

(R)-2-Methyl-2-phenylmorpholine

Cat. No.: B14023845
M. Wt: 177.24 g/mol
InChI Key: NCMLYFQBONKWAE-NSHDSACASA-N
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Description

®-2-Methyl-2-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a methyl and a phenyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-2-phenylmorpholine typically involves the reaction of morpholine with a suitable phenyl and methyl source under controlled conditions. One common method is the alkylation of morpholine with methyl iodide and phenyl magnesium bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of ®-2-Methyl-2-phenylmorpholine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product with the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methyl-2-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the phenyl or methyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides of ®-2-Methyl-2-phenylmorpholine.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-2-Methyl-2-phenylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Methyl-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the chiral center allows for selective binding to enantiomer-specific sites, influencing the overall biological activity. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, and interference with metabolic processes.

Comparison with Similar Compounds

    (S)-2-Methyl-2-phenylmorpholine: The enantiomer of ®-2-Methyl-2-phenylmorpholine, with similar chemical properties but different biological activities.

    2-Methylmorpholine: Lacks the phenyl group, resulting in different reactivity and applications.

    2-Phenylmorpholine: Lacks the methyl group, affecting its chemical behavior and uses.

Uniqueness: ®-2-Methyl-2-phenylmorpholine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and enantioselective reactions. Its dual functional groups (methyl and phenyl) provide versatility in chemical modifications and applications across various fields.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R)-2-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1

InChI Key

NCMLYFQBONKWAE-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CNCCO1)C2=CC=CC=C2

Canonical SMILES

CC1(CNCCO1)C2=CC=CC=C2

Origin of Product

United States

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